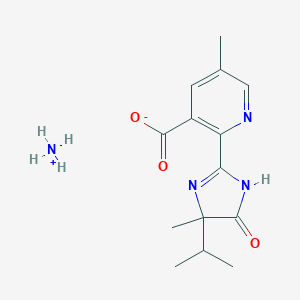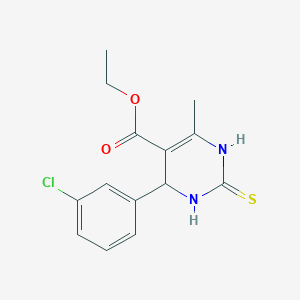![molecular formula C8H15NOS2 B220063 (3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-92-9](/img/structure/B220063.png)
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMDO or 3,4-Dimercapto-1-methyl-2-pyrrolidinone and is a chelating agent that can bind to heavy metals and other toxic substances.
Mécanisme D'action
DMDO acts as a chelating agent by binding to heavy metals and other toxic substances in the body. This binding process forms a stable complex that can be excreted from the body through urine or feces. DMDO is also known to have antioxidant properties that can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMDO has been shown to have a range of biochemical and physiological effects. In addition to its chelating and antioxidant properties, DMDO has been shown to have anti-inflammatory and neuroprotective effects. DMDO has also been studied for its potential applications in cancer treatment, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DMDO is its ability to bind to heavy metals and other toxic substances, making it a valuable tool in the treatment of heavy metal poisoning. However, DMDO can also bind to essential metals such as zinc and copper, which can lead to deficiencies if used in excess. DMDO can also have toxic effects if used in high doses.
Orientations Futures
There are several potential future directions for research on DMDO. One area of interest is the development of new formulations of DMDO that can improve its efficacy and reduce its toxicity. Another area of interest is the study of DMDO's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMDO's antioxidant and neuroprotective properties make it a promising candidate for further research in this area. Finally, there is also potential for the development of new chelating agents based on the structure of DMDO, which could lead to the development of more effective treatments for heavy metal poisoning.
Méthodes De Synthèse
DMDO can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with thionyl chloride, followed by the addition of sodium sulfide and methyl iodide. This process yields DMDO as a white crystalline solid with a melting point of 104-106°C.
Applications De Recherche Scientifique
DMDO has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of DMDO is in the treatment of heavy metal poisoning. DMDO can bind to heavy metals such as lead, mercury, and arsenic, and facilitate their excretion from the body.
Propriétés
Numéro CAS |
121702-92-9 |
|---|---|
Nom du produit |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
Formule moléculaire |
C8H15NOS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 |
Clé InChI |
BHJXMJSQJLEOMC-CSMHCCOUSA-N |
SMILES isomérique |
CN1CCC[C@@H]1[C@H]2[C@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
SMILES canonique |
CN1CCCC1C2C(CSS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)





![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)

